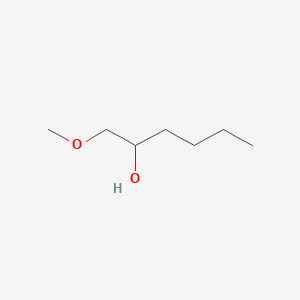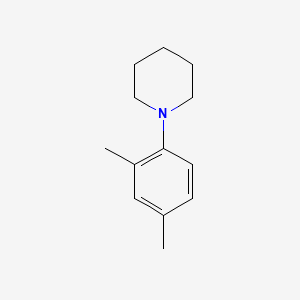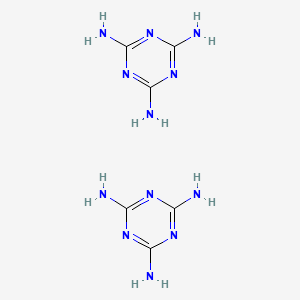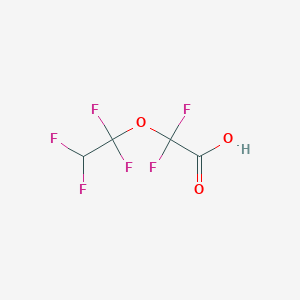
Difluoro(1,1,2,2-tetrafluoroethoxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of difluoro(1,1,2,2-tetrafluoroethoxy)acetic acid typically involves the reaction of tetrafluoroethylene with difluoroacetic acid under controlled conditions. The reaction is carried out in the presence of a catalyst, such as aluminum fluoride, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and purification systems to ensure high yield and purity of the final product. The production process is optimized to minimize waste and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Difluoro(1,1,2,2-tetrafluoroethoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert the compound into less fluorinated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. These reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions include various perfluorinated derivatives, which have applications in different industrial processes and scientific research .
Wissenschaftliche Forschungsanwendungen
Difluoro(1,1,2,2-tetrafluoroethoxy)acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of other fluorinated compounds.
Biology: Studied for its potential effects on biological systems and its stability in various environments.
Medicine: Investigated for its potential use in drug development and delivery systems due to its stability and unique chemical properties.
Industry: Utilized in the production of high-performance materials, such as fluoropolymers and surfactants.
Wirkmechanismus
The mechanism of action of difluoro(1,1,2,2-tetrafluoroethoxy)acetic acid involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can disrupt normal biological processes, making the compound useful in various applications. The pathways involved include inhibition of enzyme activity and disruption of cell membrane integrity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Perfluoro(2-ethoxy-2-fluoroethoxy)acetic acid
- Perfluoro(2-methoxyethoxy)acetic acid
- Perfluoro(2-propoxyethoxy)acetic acid
Uniqueness
Difluoro(1,1,2,2-tetrafluoroethoxy)acetic acid is unique due to its specific fluorination pattern, which imparts distinct chemical properties such as higher stability and resistance to degradation compared to other similar compounds. This makes it particularly valuable in applications requiring long-term stability and resistance to harsh conditions .
Eigenschaften
CAS-Nummer |
81233-13-8 |
|---|---|
Molekularformel |
C4H2F6O3 |
Molekulargewicht |
212.05 g/mol |
IUPAC-Name |
2,2-difluoro-2-(1,1,2,2-tetrafluoroethoxy)acetic acid |
InChI |
InChI=1S/C4H2F6O3/c5-1(6)3(7,8)13-4(9,10)2(11)12/h1H,(H,11,12) |
InChI-Schlüssel |
CJHJBBZBFQBREN-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(OC(C(=O)O)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



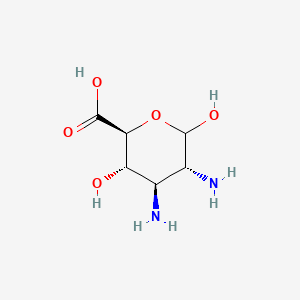


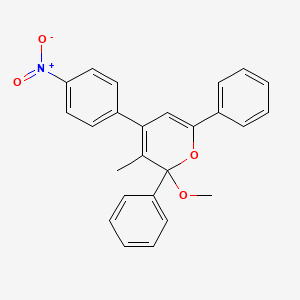
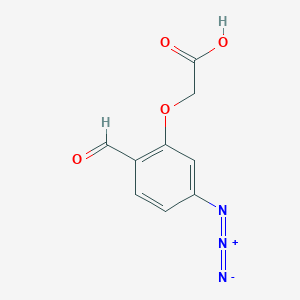

![5-(1-Dimethylarsanylsulfanyl-2-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14427462.png)
![2-Methyl-3-[(4-methylphenyl)sulfanyl]but-3-en-2-ol](/img/structure/B14427467.png)


